molecular formula C19H18N6 B5403553 N-{[2-(1H-benzimidazol-1-yl)pyridin-3-yl]methyl}-5,6-dimethylpyrimidin-4-amine

N-{[2-(1H-benzimidazol-1-yl)pyridin-3-yl]methyl}-5,6-dimethylpyrimidin-4-amine

カタログ番号 B5403553
分子量: 330.4 g/mol
InChIキー: KGGRVPOZABLABK-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-{[2-(1H-benzimidazol-1-yl)pyridin-3-yl]methyl}-5,6-dimethylpyrimidin-4-amine, also known as BMS-986205, is a small molecule inhibitor of Tyk2, a member of the Janus kinase (JAK) family. JAKs are involved in the signaling pathways of cytokines and growth factors, and their dysregulation has been linked to various diseases, including autoimmune disorders, cancer, and inflammation. In

作用機序

N-{[2-(1H-benzimidazol-1-yl)pyridin-3-yl]methyl}-5,6-dimethylpyrimidin-4-amine selectively inhibits Tyk2, a non-receptor tyrosine kinase that is involved in the signaling pathways of several cytokines, including IL-12, IL-23, and IFN-α/β. By inhibiting Tyk2, N-{[2-(1H-benzimidazol-1-yl)pyridin-3-yl]methyl}-5,6-dimethylpyrimidin-4-amine blocks the activation of downstream signaling molecules, such as STAT1, STAT3, and STAT4, and reduces the production of pro-inflammatory cytokines and chemokines. Additionally, N-{[2-(1H-benzimidazol-1-yl)pyridin-3-yl]methyl}-5,6-dimethylpyrimidin-4-amine has been shown to enhance the differentiation and function of regulatory T cells, which play a critical role in maintaining immune homeostasis.
Biochemical and Physiological Effects:
In preclinical studies, N-{[2-(1H-benzimidazol-1-yl)pyridin-3-yl]methyl}-5,6-dimethylpyrimidin-4-amine has been shown to reduce the production of pro-inflammatory cytokines, such as IL-12, IL-23, and IFN-γ, in a dose-dependent manner. Moreover, N-{[2-(1H-benzimidazol-1-yl)pyridin-3-yl]methyl}-5,6-dimethylpyrimidin-4-amine has been shown to inhibit the proliferation and activation of T cells and to reduce the infiltration of immune cells into the affected tissues. In animal models of cancer, N-{[2-(1H-benzimidazol-1-yl)pyridin-3-yl]methyl}-5,6-dimethylpyrimidin-4-amine has been shown to inhibit tumor growth and metastasis by reducing the production of pro-angiogenic factors and by enhancing the anti-tumor immune response.

実験室実験の利点と制限

N-{[2-(1H-benzimidazol-1-yl)pyridin-3-yl]methyl}-5,6-dimethylpyrimidin-4-amine has several advantages for lab experiments, including its high potency, selectivity, and pharmacokinetic properties. Moreover, N-{[2-(1H-benzimidazol-1-yl)pyridin-3-yl]methyl}-5,6-dimethylpyrimidin-4-amine has demonstrated efficacy in several animal models of autoimmune diseases and cancer, suggesting its potential as a therapeutic agent. However, N-{[2-(1H-benzimidazol-1-yl)pyridin-3-yl]methyl}-5,6-dimethylpyrimidin-4-amine has some limitations, including its relatively short half-life and its potential for off-target effects at high concentrations.

将来の方向性

Several future directions can be pursued to further explore the therapeutic potential of N-{[2-(1H-benzimidazol-1-yl)pyridin-3-yl]methyl}-5,6-dimethylpyrimidin-4-amine. First, clinical trials are needed to evaluate the safety and efficacy of N-{[2-(1H-benzimidazol-1-yl)pyridin-3-yl]methyl}-5,6-dimethylpyrimidin-4-amine in patients with autoimmune diseases and cancer. Second, the combination of N-{[2-(1H-benzimidazol-1-yl)pyridin-3-yl]methyl}-5,6-dimethylpyrimidin-4-amine with other immunomodulatory agents, such as checkpoint inhibitors or biologics, may enhance its therapeutic effects. Third, the identification of biomarkers that predict the response to N-{[2-(1H-benzimidazol-1-yl)pyridin-3-yl]methyl}-5,6-dimethylpyrimidin-4-amine may help to select the patients who are most likely to benefit from this treatment. Finally, the development of more potent and selective Tyk2 inhibitors may further improve the therapeutic potential of this class of drugs.

合成法

The synthesis of N-{[2-(1H-benzimidazol-1-yl)pyridin-3-yl]methyl}-5,6-dimethylpyrimidin-4-amine involves a series of chemical reactions, including the condensation of 2-(1H-benzimidazol-1-yl)pyridine-3-carbaldehyde with 5,6-dimethyl-4-aminopyrimidine, followed by reduction, acylation, and deprotection steps. The final product is obtained as a white solid with a purity of over 99%.

科学的研究の応用

N-{[2-(1H-benzimidazol-1-yl)pyridin-3-yl]methyl}-5,6-dimethylpyrimidin-4-amine has been extensively studied in preclinical models of autoimmune diseases, such as rheumatoid arthritis, psoriasis, and inflammatory bowel disease. In these models, N-{[2-(1H-benzimidazol-1-yl)pyridin-3-yl]methyl}-5,6-dimethylpyrimidin-4-amine has been shown to inhibit the production of pro-inflammatory cytokines, such as IL-12, IL-23, and IFN-γ, and to reduce the infiltration of immune cells into the affected tissues. Moreover, N-{[2-(1H-benzimidazol-1-yl)pyridin-3-yl]methyl}-5,6-dimethylpyrimidin-4-amine has demonstrated efficacy in several animal models of cancer, including melanoma, breast cancer, and lung cancer, by inhibiting tumor growth and metastasis.

特性

IUPAC Name

N-[[2-(benzimidazol-1-yl)pyridin-3-yl]methyl]-5,6-dimethylpyrimidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N6/c1-13-14(2)22-11-23-18(13)21-10-15-6-5-9-20-19(15)25-12-24-16-7-3-4-8-17(16)25/h3-9,11-12H,10H2,1-2H3,(H,21,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KGGRVPOZABLABK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=CN=C1NCC2=C(N=CC=C2)N3C=NC4=CC=CC=C43)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-{[2-(1H-benzimidazol-1-yl)pyridin-3-yl]methyl}-5,6-dimethylpyrimidin-4-amine

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。